molecular formula C18H19N3O4 B2458412 (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide CAS No. 324014-81-5

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Cat. No.: B2458412
CAS No.: 324014-81-5
M. Wt: 341.367
InChI Key: HHDPNTYUMYEJFQ-RGVLZGJSSA-N
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Description

The compound “(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a benzylidene group, a hydrazine group, an oxoethyl group, and a phenoxyacetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the hydrazine group could potentially undergo oxidation or reduction reactions, while the methoxy group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are typically determined experimentally .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds structurally related to "(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide" have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. For example, zinc phthalocyanines substituted with benzylidene hydrazine derivatives exhibit high singlet oxygen quantum yields, making them potent Type II photosensitizers suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

Another study on dioxomolybdenum(VI) and oxidovanadium(V) complexes derived from hydrazones similar to our compound of interest showed promising antimicrobial activities. These complexes, characterized by their coordination with hydrazone ligands, exhibited good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sang, Zhang, Lin, Liu, & Liu, 2020).

Antiproliferative Activities

Arylidene-hydrazinyl-thiazole derivatives, sharing a common structural motif with "this compound," have demonstrated significant antiproliferative activity against carcinoma cell lines. Such derivatives could provide a basis for developing new anticancer agents (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).

Corrosion Inhibition

Triazine derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition properties on mild steel in acidic environments. Such studies indicate potential applications of similar compounds in protecting metals against corrosion, which is crucial for industrial applications (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to assess its safety and potential hazards .

Future Directions

The future research directions for a compound like this could include studying its synthesis and properties, investigating its potential applications, and assessing its safety and environmental impact .

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-9-7-14(8-10-15)11-20-21-17(22)12-19-18(23)13-25-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,19,23)(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPNTYUMYEJFQ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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